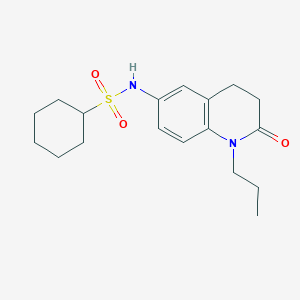

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and therapeutic potential.

Wirkmechanismus

Target of Action

The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

This compound acts as a potent activator of multiple members of the PYR/PYL family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

Upon activation by this compound, the ABA receptors inhibit PP2C, a group of enzymes that negatively regulate ABA signaling . This inhibition allows for the activation of downstream ABA signaling pathways, which are involved in the plant’s response to abiotic stresses .

Pharmacokinetics

It is known that the compound is used in research settings, suggesting that it has sufficient bioavailability for its effects to be studied .

Result of Action

The activation of ABA receptors by this compound leads to a variety of molecular and cellular effects. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to help plants resist abiotic stresses suggests that its efficacy may be particularly pronounced in environments where such stresses are prevalent .

Biochemische Analyse

Biochemical Properties

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide interacts with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial for the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its influence on ABA signaling. By binding to ABA receptors and inhibiting PP2C, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ABA receptors, leading to the inhibition of PP2C. This results in the activation of downstream ABA signaling, which can lead to changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are closely tied to ABA signaling. The compound’s interaction with ABA receptors and PP2C suggests that it may influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with ABA receptors and PP2C. These interactions may direct the compound to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further modified to introduce the propyl group and the cyclohexanesulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has potential medicinal applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic drugs.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Vergleich Mit ähnlichen Verbindungen

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound is structurally similar but has a phenyl group instead of a cyclohexane ring.

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide: This compound has a p-tolyl group, which introduces a methyl group on the phenyl ring.

Uniqueness: N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide stands out due to its cyclohexane ring, which provides unique chemical and physical properties compared to its phenyl-containing counterparts. This structural difference can lead to variations in biological activity and reactivity.

Biologische Aktivität

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 941906-27-0 |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors . This interaction triggers a cascade of biochemical reactions that are crucial for plant responses to abiotic stresses such as drought and salinity. The compound mimics ABA, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling pathways .

Antiviral Activity

Recent studies have investigated the antiviral potential of various tetrahydroquinoline derivatives against human coronaviruses. In comparative analyses, compounds structurally related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl) demonstrated varying degrees of activity against strains such as 229E and OC-43 . For instance:

- Avir-8 , a related compound, showed significant antiviral activity with a selectivity index (SI) of 972.0 against strain OC-43.

- Other derivatives exhibited weaker activities, emphasizing the need for further exploration into structural modifications to enhance efficacy .

Plant Growth Regulation

The compound's role in plant biology is significant due to its effects on growth regulation. By activating ABA signaling pathways:

- It inhibits seed germination.

- It reduces leaf water loss.

- It enhances drought resistance in plants .

Case Studies

- Antiviral Screening : In a study assessing the activity of various tetrahydroquinoline derivatives against coronaviruses, this compound was included in the screening. Although specific data on its activity were not detailed, related compounds showed promising results that warrant further investigation into this compound's potential .

- Drought Resistance in Plants : Research exploring the biochemical pathways activated by ABA analogs indicated that this compound could significantly influence gene expression related to stress responses in plants. This suggests a potential application in agricultural biotechnology for enhancing crop resilience under stress conditions .

Eigenschaften

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h9-10,13,16,19H,2-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOTWOYRMQUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.